![molecular formula C20H22N2O3S B4987208 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B4987208.png)
1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone
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Overview
Description
1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone, also known as DQ-1, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. DQ-1 is a synthetic compound that was first synthesized in the 1990s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes, such as IKKβ and JNK, that are involved in the inflammatory response. 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone has also been shown to induce the expression of certain genes, such as Nrf2 and HO-1, that are involved in the antioxidant response.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone can have a variety of biochemical and physiological effects. These include reducing inflammation, inducing apoptosis in cancer cells, and increasing the expression of genes involved in the antioxidant response. 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone has also been shown to have neuroprotective effects in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone in laboratory experiments is its specificity for certain enzymes and pathways, which allows researchers to study the effects of inhibiting these targets. However, one limitation is that 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone and to optimize its use in laboratory experiments.
Synthesis Methods
The synthesis of 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone involves a multi-step process that includes the reaction of piperidine with 4-chlorobenzene sulfonamide to form 4-(piperidin-1-yl)benzenesulfonamide. This intermediate is then reacted with 3,4-dihydroquinoline-2(1H)-one to form the final product, 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone.
Scientific Research Applications
1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone has been studied extensively for its potential therapeutic applications in treating various diseases. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce inflammation in animal models of disease.
Another area of research has focused on 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone's potential as an anti-cancer agent. Studies have shown that 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone can induce apoptosis, or programmed cell death, in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20-9-3-4-14-21(20)17-10-12-18(13-11-17)26(24,25)22-15-5-7-16-6-1-2-8-19(16)22/h1-2,6,8,10-13H,3-5,7,9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEJTSUJOKRAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one |
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